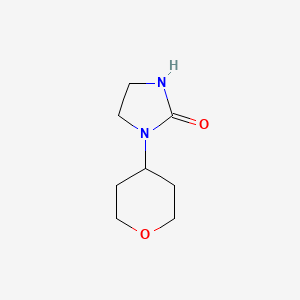

1-(Oxan-4-yl)imidazolidin-2-one

CAS No.: 1551962-95-8

Cat. No.: VC2886566

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1551962-95-8 |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 1-(oxan-4-yl)imidazolidin-2-one |

| Standard InChI | InChI=1S/C8H14N2O2/c11-8-9-3-4-10(8)7-1-5-12-6-2-7/h7H,1-6H2,(H,9,11) |

| Standard InChI Key | UXBQXHWLDXSYOW-UHFFFAOYSA-N |

| SMILES | C1COCCC1N2CCNC2=O |

| Canonical SMILES | C1COCCC1N2CCNC2=O |

Introduction

Structural Characteristics and Chemical Properties

1-(Oxan-4-yl)imidazolidin-2-one features a five-membered imidazolidin-2-one heterocycle with a carbonyl group at the 2-position, connected to an oxane ring at position 4. The imidazolidin-2-one core consists of a five-membered ring containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 2, creating a cyclic urea structure. The oxane substituent (a six-membered oxygen-containing heterocycle) is attached at the 4-position of the oxane ring to the nitrogen at position 1 of the imidazolidinone.

The compound's molecular formula is C₈H₁₄N₂O₂, reflecting its relatively simple but functionally rich structure. This structural arrangement confers specific physicochemical properties that influence its behavior in biological systems, including:

-

Moderate water solubility due to the polar imidazolidinone group

-

Hydrogen bond acceptor capabilities via the carbonyl oxygen and the oxane oxygen

-

Hydrogen bond donor properties through the NH group at position 3

-

Conformational flexibility primarily through the oxane ring

Structural Comparison with Related Compounds

The imidazolidin-2-one scaffold is found in numerous bioactive compounds, including those mentioned in the scientific literature. When compared to other imidazolidinone derivatives, 1-(Oxan-4-yl)imidazolidin-2-one shares structural similarities but maintains distinctive features:

The subtle structural variations between these compounds can significantly impact their biological activity profiles and physicochemical properties, highlighting the importance of specific molecular architecture in drug design.

Synthesis Methods

The synthesis of 1-(Oxan-4-yl)imidazolidin-2-one can be approached through several synthetic strategies, drawing from established protocols for related imidazolidinone compounds. Based on synthetic methods for similar structures, the following pathways can be proposed:

Cyclization of Urea Derivatives

One potential synthetic route involves the formation of a substituted urea intermediate followed by intramolecular cyclization:

-

Reaction of oxan-4-amine with an isocyanate to form a urea derivative

-

Subsequent intramolecular cyclization through alkylation of the second nitrogen atom

This approach parallels strategies used for other imidazolidin-2-one compounds, where the key step involves the formation of the five-membered ring through nucleophilic attack of the nitrogen on an appropriately positioned leaving group.

Condensation Reactions

Drawing from the synthesis of imidazolidin-4-one derivatives described in the literature , another approach could involve condensation reactions:

-

Condensation of oxan-4-amine with an amino acid derivative

-

Subsequent cyclization in the presence of a carbonyl compound

-

Intramolecular rearrangement to form the imidazolidin-2-one structure

As noted in the literature, "The synthetic approaches for the preparation of imidazolidin-4-ones involve the reaction of the peptide with an aldehyde or ketone followed by intramolecular cyclization. This reaction is catalysed by acids or bases although no catalyst is needed with acetone."

Key Reaction Conditions

Based on similar synthetic procedures, the following reaction conditions may be optimal for 1-(Oxan-4-yl)imidazolidin-2-one synthesis:

| Reaction Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Urea formation | Oxan-4-amine, appropriate isocyanate | Room temperature, inert atmosphere, 4-6h | 70-85% |

| Cyclization | Base (TEA or Na₂CO₃), molecular sieves | Refluxing methanol, 12-24h | 60-75% |

| Purification | Column chromatography | Gradient elution with ethyl acetate/hexane | >95% purity |

The exact reaction parameters would need optimization specific to this compound, but these general conditions provide a starting point based on analogous syntheses reported in the literature.

Physicochemical Properties

The physicochemical properties of 1-(Oxan-4-yl)imidazolidin-2-one can be inferred from its structure and comparison with related compounds:

Physical Properties

1-(Oxan-4-yl)imidazolidin-2-one is expected to be a white to off-white crystalline solid at room temperature. Its heterocyclic nature, containing both nitrogen and oxygen atoms, contributes to specific physical characteristics:

-

Melting point: Estimated to be in the range of 120-150°C

-

Solubility: Moderately soluble in polar organic solvents (methanol, ethanol, DMF)

-

Water solubility: Limited but appreciable due to the presence of hydrogen bond donors and acceptors

-

LogP: Approximately 0.5-1.0, indicating moderate lipophilicity

Spectroscopic Characteristics

Expected spectroscopic features of 1-(Oxan-4-yl)imidazolidin-2-one include:

| Spectroscopic Method | Key Features | Diagnostic Value |

|---|---|---|

| ¹H NMR | Signals for imidazolidinone ring (3.0-4.0 ppm); oxane ring protons (1.5-4.0 ppm); NH signal (5.5-6.5 ppm) | Structure confirmation, purity assessment |

| ¹³C NMR | Carbonyl carbon (160-170 ppm); oxane and imidazolidinone carbons (25-70 ppm) | Carbon skeleton verification |

| IR | C=O stretch (1700-1720 cm⁻¹); NH stretch (3200-3300 cm⁻¹); C-O-C stretch (1050-1150 cm⁻¹) | Functional group identification |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to C₈H₁₄N₂O₂; characteristic fragmentation pattern | Molecular weight confirmation |

These spectroscopic properties would be essential for confirming the successful synthesis and purity of the compound.

| Structural Feature | Impact on Activity | Potential Optimization |

|---|---|---|

| Imidazolidinone ring | Core pharmacophore; influences binding to target proteins | Substitution at positions 1, 3, 4, or 5 |

| Oxane substituent | Modulates lipophilicity; affects membrane permeability | Modification of the oxane ring size or substitution pattern |

| NH group at position 3 | Hydrogen bond donor; critical for target recognition | Potential for substitution to modulate binding affinity |

| Carbonyl group | Hydrogen bond acceptor; essential for bioactivity | Generally preserved but can be replaced with thiocarbonyl |

These structure-activity relationships suggest that 1-(Oxan-4-yl)imidazolidin-2-one could serve as a valuable scaffold for developing compounds with tailored biological activities through strategic modifications.

Research Status and Future Directions

Current research on imidazolidinone derivatives indicates several promising directions for 1-(Oxan-4-yl)imidazolidin-2-one and related compounds:

Current Research Status

The available literature shows active interest in imidazolidinone chemistry, particularly in:

-

Development of synthetic methodologies for structurally diverse imidazolidinone derivatives

-

Exploration of biological activities, especially in antimalarial and enzyme inhibition contexts

-

Investigation of structure-activity relationships to guide medicinal chemistry efforts

Future Research Directions

Several promising research directions for 1-(Oxan-4-yl)imidazolidin-2-one include:

-

Optimization of synthetic routes to improve yield and scalability

-

Comprehensive biological screening to identify specific targets and activities

-

Development of structure-activity relationship studies focused on modifications of both the imidazolidinone core and the oxane substituent

-

Exploration of potential applications in drug delivery systems, leveraging its balanced hydrophilic-lipophilic properties

-

Investigation of stereochemical effects, particularly regarding the oxane substituent, which could significantly impact biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume